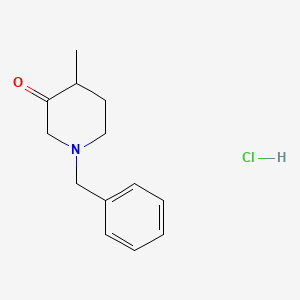

1-Benzyl-4-methylpiperidin-3-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-4-methylpiperidin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12;/h2-6,11H,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBKCGGUKLHTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1=O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303968-15-1 | |

| Record name | 3-Piperidinone, 4-methyl-1-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

1-Benzyl-4-methylpiperidin-3-one hydrochloride structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 1-Benzyl-4-methylpiperidin-3-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and strategic considerations for the complete structure elucidation of this compound. As a key intermediate in the synthesis of various pharmaceutical compounds, including tofacitinib, rigorous structural confirmation is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API)[1]. This document is designed to guide researchers through the process, from sample preparation to final structural confirmation, by integrating data from multiple analytical techniques.

Introduction: The Importance of Structural Integrity

This compound (molecular formula: C13H18ClNO, molecular weight: 239.74 g/mol ) is a heterocyclic ketone derivative[2]. Its structure, comprising a benzyl group attached to the nitrogen of a 4-methyl-substituted piperidinone ring, presents several key features that must be unambiguously confirmed. The hydrochloride salt form is often used to improve stability and handling properties[3]. The correct identification and characterization of this compound are critical first steps in drug development and manufacturing, as even minor structural variations can significantly impact the compound's reactivity, impurity profile, and pharmacological activity.

The structure elucidation process is a multi-faceted approach, relying on the synergistic application of various spectroscopic and analytical techniques. No single technique can provide all the necessary information; therefore, a combination of methods is employed to build a complete and validated structural picture. This guide will detail the roles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in this process.

The Analytical Workflow: A Multi-Technique Approach

The elucidation of the structure of this compound follows a logical workflow, beginning with techniques that provide information on the carbon-hydrogen framework and functional groups, and culminating in the precise determination of the three-dimensional arrangement of atoms.

Caption: A typical workflow for the structure elucidation of a small molecule, starting from functional group identification and leading to the definitive 3D structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structure elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.

Expertise & Experience: Why NMR is the Cornerstone

For a molecule like this compound, ¹H and ¹³C NMR are indispensable. ¹H NMR will reveal the number of different types of protons, their relative numbers (through integration), and their proximity to each other (through spin-spin coupling). ¹³C NMR provides information on the number of non-equivalent carbons and their chemical environment (e.g., carbonyl, aromatic, aliphatic). The use of two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) allows for the definitive assignment of proton and carbon signals and the establishment of the connectivity between them[4][5].

Experimental Protocol: ¹H and ¹³C NMR

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the proton and carbon environments and their connectivity.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆). The choice of solvent is crucial to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte signals. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum to the TMS signal.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H spectrum.

-

-

2D NMR Acquisition (if necessary for full assignment):

-

Acquire a ¹H-¹H COSY spectrum to identify proton-proton couplings.

-

Acquire a ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons.

-

Data Presentation: Expected ¹H and ¹³C NMR Data

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Protons | ~ 7.2 - 7.4 | Multiplet | 5H | Aromatic protons of the benzyl group |

| Benzyl CH₂ | ~ 3.5 - 3.7 | Singlet | 2H | -CH₂- group of the benzyl moiety |

| Piperidinone Protons | ~ 2.0 - 3.0 | Multiplets | 7H | Protons on the piperidinone ring |

| Methyl Protons | ~ 1.0 - 1.2 | Doublet | 3H | -CH₃ group at the 4-position of the piperidinone ring |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~ 205 - 215 | C=O of the piperidinone ring |

| Aromatic Carbons | ~ 125 - 140 | Carbons of the benzyl group |

| Benzyl CH₂ | ~ 60 - 65 | -CH₂- group of the benzyl moiety |

| Piperidinone Carbons | ~ 30 - 60 | Aliphatic carbons of the piperidinone ring |

| Methyl Carbon | ~ 10 - 20 | -CH₃ group at the 4-position of the piperidinone ring |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Experience: The Diagnostic Power of IR

For this compound, IR spectroscopy is used to confirm the presence of key functional groups. The most diagnostic absorption will be the strong carbonyl (C=O) stretch of the ketone in the piperidinone ring. Additionally, C-H stretches for the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations can be observed. The presence of the hydrochloride salt may also influence the spectrum, particularly in the N-H stretching region if the nitrogen is protonated.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups of the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

-

Data Presentation: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3030 | Medium | Aromatic C-H stretch (benzyl group) |

| ~ 2850-2960 | Medium | Aliphatic C-H stretch (piperidinone & methyl) |

| ~ 1715 | Strong | C=O stretch (ketone) |

| ~ 1600, 1495, 1450 | Medium-Weak | C=C stretching in the aromatic ring |

| ~ 1100-1200 | Medium | C-N stretch |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expertise & Experience: Confirming Mass and Piecing Together Fragments

For this compound, high-resolution mass spectrometry (HRMS) can be used to determine the exact molecular weight of the protonated molecule, which can confirm the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable information about the different structural components of the molecule. For example, a common fragmentation would be the loss of the benzyl group.

Caption: A simplified representation of the expected fragmentation pathway for 1-benzyl-4-methylpiperidin-3-one in mass spectrometry.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and study the fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This is a soft ionization technique suitable for polar and thermally labile molecules.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

Data Presentation: Expected Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Assignment |

| 204.14 | [M+H]⁺ of the free base (C₁₃H₁₇NO) |

| 91.05 | Tropylium ion ([C₇H₇]⁺), a characteristic fragment of the benzyl group |

| 113.08 | Fragment corresponding to the piperidinone ring after loss of the benzyl group |

X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a solid crystalline material. It provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Expertise & Experience: Unambiguous Structural Confirmation

For this compound, a single-crystal X-ray diffraction analysis would provide the definitive proof of its structure. It would confirm the connectivity of all atoms, the chair conformation of the piperidine ring, and the relative stereochemistry of the methyl group. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the chloride ion and the protonated amine.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure of the molecule in the solid state.

Methodology:

-

Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

-

Data Collection:

-

Place the mounted crystal on an X-ray diffractometer.

-

Cool the crystal (typically to 100 K) to minimize thermal vibrations.

-

Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

-

Data Presentation: Key Crystallographic Parameters

| Parameter | Description |

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds. |

| Torsional Angles | Angles that define the conformation of the molecule. |

| Hydrogen Bonding Network | Details of intermolecular interactions within the crystal lattice. |

Conclusion: A Validated Structure

The structure elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. By integrating the information from NMR, IR, and mass spectrometry, a confident structural hypothesis can be formed. Ultimately, single-crystal X-ray crystallography provides the definitive and unambiguous confirmation of the three-dimensional structure. Each technique provides a unique and essential piece of the puzzle, and together they form a self-validating system that ensures the structural integrity of this important pharmaceutical intermediate. The rigorous application of these methodologies is a cornerstone of scientific integrity and is essential for the development of safe and effective medicines.

References

- 1. 1-Benzyl-4-methyl-piperidin-3-one hydrochloride | 1303968-15-1 [chemicalbook.com]

- 2. This compound | C13H18ClNO | CID 53407171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

1-Benzyl-4-methylpiperidin-3-one hydrochloride CAS number 1303968-15-1

An In-Depth Technical Guide to 1-Benzyl-4-methylpiperidin-3-one hydrochloride (CAS: 1303968-15-1): A Key Intermediate in Modern Drug Discovery

Introduction

This compound (CAS No. 1303968-15-1) is a heterocyclic ketone of significant interest to the pharmaceutical and organic synthesis sectors.[1][2] While a seemingly specialized molecule, it serves as a critical building block, most notably as a key intermediate in the synthesis of Tofacitinib.[3][4] Tofacitinib, a Janus kinase (JAK) inhibitor, is a prominent therapeutic agent for autoimmune diseases, making the efficient and reliable synthesis of its precursors a topic of high importance for drug development professionals.

This guide provides a comprehensive technical overview of this compound, moving from its fundamental physicochemical properties and analytical characterization to its synthesis, core applications, and safe handling protocols. The narrative is grounded in the perspective of a senior application scientist, emphasizing not just the "what" but the "why" behind the methodologies, to empower researchers in their drug discovery and development endeavors. The N-benzyl piperidine (N-BP) structural motif, central to this molecule, is frequently utilized by medicinal chemists as a versatile tool to fine-tune both the efficacy and physicochemical properties of drug candidates, offering crucial interactions with target proteins.[5][6]

Part 1: Physicochemical Properties and Analytical Characterization

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and purity. The hydrochloride salt form of 1-Benzyl-4-methylpiperidin-3-one offers enhanced stability and solubility in certain solvents compared to its free base, making it amenable to various reaction conditions and simplifying handling.

Chemical and Physical Data Summary

All quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1303968-15-1 | [1][2][7][8] |

| IUPAC Name | 1-benzyl-4-methylpiperidin-3-one;hydrochloride | [2] |

| Molecular Formula | C₁₃H₁₈ClNO | [1][2][3] |

| Molecular Weight | 239.74 g/mol | [2][3][8] |

| SMILES | CC1CCN(CC1=O)CC2=CC=CC=C2.Cl | [2] |

| InChIKey | PZBKCGGUKLHTJJ-UHFFFAOYSA-N | [2] |

| Appearance | White to off-white solid (typical) | [1] |

| Purity | Typically ≥97% | [9] |

| Storage | Inert atmosphere, 2-8°C, protected from moisture | [7][10] |

Analytical Workflow

A robust analytical workflow is critical to validate the identity and quality of the starting material, ensuring the reliability of subsequent synthetic steps. The process is self-validating, with each step confirming a different aspect of the compound's profile.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | C13H18ClNO | CID 53407171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Benzyl-4-methyl-piperidin-3-one hydrochloride CAS#: 1303968-15-1 [m.chemicalbook.com]

- 4. 1-Benzyl-4-methyl-piperidin-3-one hydrochloride | 1303968-15-1 [chemicalbook.com]

- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1303968-15-1|this compound|BLD Pharm [bldpharm.com]

- 8. CAS 1303968-15-1 | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound [cymitquimica.com]

- 10. tcichemicals.com [tcichemicals.com]

1-Benzyl-4-methylpiperidin-3-one hydrochloride molecular weight

An In-Depth Technical Guide to 1-Benzyl-4-methylpiperidin-3-one Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 1303968-15-1), a key chemical intermediate in modern pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's core physicochemical properties, outlines a representative synthetic pathway, details robust analytical characterization methods, and discusses its primary applications, grounded in authoritative sources.

Core Molecular Profile and Physicochemical Properties

This compound is a piperidinone derivative that serves as a critical building block in organic synthesis. Its structure incorporates a benzyl group on the piperidine nitrogen, a methyl group at the 4-position, and a ketone at the 3-position, with the hydrochloride salt enhancing its stability and handling properties.

The precise determination of molecular weight is fundamental for all stoichiometric calculations in synthesis and for definitive mass spectrometry analysis. The molecular weight of the hydrochloride salt is calculated based on its chemical formula, C₁₃H₁₈ClNO.

Table 1: Key Physicochemical and Identification Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₈ClNO | PubChem[1], ChemicalBook[2] |

| Molecular Weight | 239.74 g/mol | PubChem[1], ChemicalBook[2], Pharmaffiliates[3] |

| Exact Mass | 239.1076919 Da | PubChem[1] |

| IUPAC Name | 1-benzyl-4-methylpiperidin-3-one;hydrochloride | PubChem[1] |

| CAS Number | 1303968-15-1 | PubChem[1], ChemicalBook[4] |

| Appearance | White to off-white solid | ChemicalBook[2] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | ChemicalBook[2], BLD Pharm[5] |

| Parent Compound | 1-Benzyl-4-methylpiperidin-3-one (CID: 12084828) | PubChem[1][6] |

The hydrochloride salt form is typically preferred in laboratory and industrial settings. The protonation of the piperidine nitrogen by hydrochloric acid renders the molecule more crystalline and less susceptible to degradation, simplifying purification and improving shelf-life compared to the free base.

Caption: Structure of this compound.

Synthesis Pathway: A Conceptual Workflow

The synthesis of 1-Benzyl-4-methylpiperidin-3-one is a multi-step process. The hydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid. The synthesis of the parent free base is critical. A common route involves the oxidation of the corresponding alcohol precursor, 1-benzyl-4-methylpiperidin-3-ol.

The causality behind this choice of pathway lies in its efficiency and the availability of starting materials. The oxidation step is a standard transformation in organic chemistry, often employing mild and selective reagents to avoid over-oxidation or side reactions.

Caption: Conceptual workflow for the synthesis of the target compound.

Protocol: General Synthesis of the Free Base

This protocol outlines the oxidation of the alcohol precursor.[7]

-

Vessel Charging: A suitable reaction vessel is charged with an oxidizing agent, such as a sulfur trioxide pyridine complex, dissolved in a solvent like dimethyl sulfoxide (DMSO).

-

Precursor Addition: The precursor, 1-benzyl-4-methylpiperidin-3-ol (often as a tosylate salt), is added to the vessel, followed by a non-nucleophilic base like triethylamine (Et₃N) to neutralize the salt and facilitate the reaction.

-

Reaction Execution: The oxidizing solution is added to the precursor mixture at a controlled temperature (e.g., below 25°C) to manage the exothermic reaction. The progress is monitored using an appropriate technique like TLC or HPLC.

-

Quenching: Upon completion, the reaction is carefully quenched by the addition of water, keeping the temperature below a safe limit.

-

Extraction & Isolation: The pH is adjusted, and the aqueous phase is extracted multiple times with an organic solvent (e.g., toluene). The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude 1-benzyl-4-methylpiperidin-3-one free base.

-

Salt Formation: The purified free base is dissolved in a solvent like isopropanol or diethyl ether, and a solution of HCl in the same solvent is added to precipitate the hydrochloride salt, which is then isolated by filtration.

Analytical Characterization Workflow

To ensure the identity, purity, and quality of this compound, a multi-technique analytical approach is required. Each technique provides orthogonal data, creating a self-validating system for quality control. Commercial suppliers often provide documentation from these methods.[5][8][9]

Caption: A standard analytical workflow for compound validation.

Key Experimental Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to confirm the presence of all expected proton environments (benzyl, piperidine ring, methyl group) and their respective integrations and splitting patterns.

-

¹³C NMR: Confirms the carbon skeleton of the molecule, including the characteristic ketone carbonyl peak.

-

-

Mass Spectrometry (MS):

-

Technique: Typically performed using Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., LC-MS).

-

Rationale: This method directly measures the mass-to-charge ratio. For this compound, the expected observation would be the molecular ion of the free base [M+H]⁺ at approximately 204.14 m/z, confirming the mass of the parent molecule.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Technique: Reversed-phase HPLC with UV detection is standard.

-

Rationale: This is the workhorse for purity assessment. It separates the target compound from starting materials, by-products, and other impurities. The peak area percentage of the main peak is used to calculate the purity, which is typically expected to be >98% for research and development purposes.

-

Applications in Pharmaceutical Development

The primary and most significant application of this compound is as an advanced intermediate in the synthesis of Janus kinase (JAK) inhibitors.

-

Tofacitinib Synthesis: This compound is a well-documented key intermediate for the synthesis of Tofacitinib.[2][4] Tofacitinib is an immunosuppressant used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. The piperidine ring of the intermediate forms a core part of the final drug's structure.

-

Protein Kinase Inhibitors: More broadly, it is used to prepare various pyrrolo[2,3-d]pyrimidine compounds, a class of molecules known for their activity as protein kinase inhibitors.[7]

-

Research Building Block: Its structure makes it a versatile building block for creating libraries of novel compounds in medicinal chemistry, particularly for exploring potential analgesic and anti-inflammatory agents.[10]

The strategic importance of this intermediate lies in its pre-functionalized core, which allows for efficient and convergent synthetic routes to complex drug targets, thereby reducing manufacturing costs and timelines.

References

- 1. This compound | C13H18ClNO | CID 53407171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-4-methyl-piperidin-3-one hydrochloride CAS#: 1303968-15-1 [m.chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 1-Benzyl-4-methyl-piperidin-3-one hydrochloride | 1303968-15-1 [chemicalbook.com]

- 5. 1303968-15-1|this compound|BLD Pharm [bldpharm.com]

- 6. 1-Benzyl-4-methylpiperidin-3-one | C13H17NO | CID 12084828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-benzyl-4-methylpiperidin-3-one | 32018-96-5 [chemicalbook.com]

- 8. 32018-96-5|1-Benzyl-4-methylpiperidin-3-one|BLD Pharm [bldpharm.com]

- 9. 32018-96-5 | 1-Benzyl-4-methylpiperidin-3-one | Aryls | Ambeed.com [ambeed.com]

- 10. Page loading... [guidechem.com]

Spectroscopic and Physicochemical Characterization of 1-Benzyl-4-methylpiperidin-3-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 1-Benzyl-4-methylpiperidin-3-one hydrochloride (CAS No: 1303968-15-1). As a crucial intermediate in the synthesis of high-value pharmaceutical compounds, most notably the Janus kinase (JAK) inhibitor Tofacitinib, a thorough understanding of its structural and analytical characteristics is paramount for process optimization, quality control, and regulatory compliance. This document consolidates available data, outlines standard analytical methodologies, and offers insights into the interpretation of its spectroscopic signature. While complete, publicly available raw spectral data for this compound is limited, this guide synthesizes information from chemical databases, supplier specifications, and the context of its synthetic applications to provide a robust technical profile.

Introduction: Significance in Pharmaceutical Synthesis

This compound is a heterocyclic ketone that serves as a key building block in the multi-step synthesis of Tofacitinib and other complex molecules.[1][2] Its molecular architecture, featuring a benzyl-protected piperidone core with a methyl substituent at the 4-position, provides the necessary scaffold for subsequent stereoselective modifications and functional group introductions. The hydrochloride salt form enhances the compound's stability and handling properties, making it suitable for use in pharmaceutical manufacturing environments.

The purity and structural integrity of this intermediate are critical, as any impurities or isomeric deviations can carry through the synthetic sequence, impacting the final active pharmaceutical ingredient's (API) efficacy, safety, and regulatory approval. Therefore, robust analytical characterization using a suite of spectroscopic techniques is not merely a procedural step but a cornerstone of quality assurance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and reaction setup.

| Property | Value | Source |

| CAS Number | 1303968-15-1 | [1][3][4] |

| Molecular Formula | C₁₃H₁₈ClNO | [1][3][4] |

| Molecular Weight | 239.74 g/mol | [3][4] |

| Appearance | White to off-white solid | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5] |

Spectroscopic Characterization: A Multi-Faceted Approach

The unambiguous identification and purity assessment of this compound relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR are essential for a complete assignment.

3.1.1. ¹H NMR Spectroscopy: Elucidating the Proton Environment

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The expected chemical shifts (δ) in a suitable solvent (e.g., DMSO-d₆ or D₂O) are predicted as follows:

-

Aromatic Protons (Benzyl Group): A multiplet in the range of δ 7.2-7.5 ppm, integrating to 5 protons, corresponding to the phenyl ring.

-

Benzylic Protons (-CH₂-Ph): A singlet or AB quartet around δ 3.5-4.0 ppm, integrating to 2 protons. The benzylic protons are adjacent to the nitrogen atom.

-

Piperidine Ring Protons: A series of multiplets in the δ 2.0-3.5 ppm range. These signals will be complex due to diastereotopicity and spin-spin coupling. The proton at the 4-position (methine) will likely appear as a multiplet.

-

Methyl Protons (-CH₃): A doublet in the upfield region, typically around δ 1.0-1.2 ppm, integrating to 3 protons. The splitting into a doublet is due to coupling with the adjacent methine proton at the 4-position.

3.1.2. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The expected chemical shifts are:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically δ > 200 ppm, which is characteristic of a ketone.

-

Aromatic Carbons: Multiple signals in the δ 125-140 ppm range, corresponding to the carbons of the benzyl group.

-

Benzylic Carbon (-CH₂-Ph): A signal around δ 60-65 ppm.

-

Piperidine Ring Carbons: Signals in the δ 30-60 ppm range.

-

Methyl Carbon (-CH₃): A signal in the upfield region, around δ 15-20 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is expected to show characteristic absorption bands:

-

C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1710-1730 cm⁻¹. This is a key diagnostic peak for the carbonyl group.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Overtone and combination bands in the 1600-1450 cm⁻¹ region.

-

N-H Stretch (Ammonium Salt): As a hydrochloride salt, a broad absorption band may be present in the 2400-2800 cm⁻¹ range, corresponding to the stretching of the protonated amine.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and can offer clues about the structure through fragmentation patterns.

-

Molecular Ion: In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent ion corresponding to the free base [M+H]⁺ at m/z 204.13. The molecular weight of the free base, 1-Benzyl-4-methylpiperidin-3-one, is 203.28 g/mol .

-

Fragmentation: Common fragmentation pathways would involve the loss of the benzyl group or cleavage of the piperidine ring, leading to characteristic fragment ions.

Experimental Protocols: A Guide to Data Acquisition

For researchers needing to acquire their own spectroscopic data, the following protocols outline standard procedures.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

-

Visualization of Molecular Structure and Workflow

To aid in the conceptualization of the molecule and the analytical workflow, the following diagrams are provided.

Caption: 2D representation of this compound structure.

Caption: Analytical workflow for the characterization of the target compound.

Conclusion

This compound is a compound of significant interest in the pharmaceutical industry. While publicly accessible, detailed raw spectroscopic data is scarce, a comprehensive understanding of its expected analytical signature can be derived from its known structure and its role as a synthetic intermediate. The application of NMR, IR, and MS, guided by the principles and protocols outlined in this guide, is indispensable for ensuring the quality and consistency of this critical starting material, thereby supporting the development and manufacturing of safe and effective medicines.

References

- 1. 1-Benzyl-4-methyl-piperidin-3-one hydrochloride | 1303968-15-1 [chemicalbook.com]

- 2. 1-benzyl-4-methylpiperidin-3-one | 32018-96-5 [chemicalbook.com]

- 3. 1303968-15-1|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | C13H18ClNO | CID 53407171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Benzyl-4-methyl-piperidin-3-one hydrochloride CAS#: 1303968-15-1 [m.chemicalbook.com]

A Technical Guide to Determining the Solubility of 1-Benzyl-4-methylpiperidin-3-one Hydrochloride in Organic Solvents

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and route of administration. 1-Benzyl-4-methylpiperidin-3-one hydrochloride, a heterocyclic ketone, presents a case study in the complexities of solubilizing a polar, ionic compound in a range of organic media. This guide provides a comprehensive framework for researchers and drug development professionals to systematically determine and understand the solubility of this and similar compounds. We will move beyond a simple recitation of data to an in-depth exploration of the experimental design, the causality behind methodological choices, and the interpretation of results. This document is structured to serve as a practical, field-proven protocol, grounded in established scientific principles.

Introduction: The "Why" Beyond the "How Much"

In pharmaceutical sciences, solubility is not a mere physical constant; it is a pivotal characteristic that dictates the journey of a drug from its dosage form to its site of action. For a compound like this compound, its hydrochloride salt form enhances aqueous solubility but complicates its dissolution in non-polar organic solvents. Understanding its solubility profile across a spectrum of organic solvents is crucial for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Development: Designing stable and effective dosage forms, from oral solutions to parenteral formulations.

-

Preclinical Studies: Preparing solutions for in vitro and in vivo assays where aqueous vehicles may not be suitable.

This guide will provide a robust, self-validating methodology for determining the solubility of this compound, emphasizing the rationale behind each step to ensure data integrity and reproducibility.

Pre-Experimental Considerations: Setting the Stage for Success

Before any measurements are taken, a thorough understanding of the compound and the chosen solvents is essential. This foundational knowledge allows for an intelligent experimental design and aids in the interpretation of the results.

Physicochemical Properties of this compound

While extensive public data on this specific molecule is limited, we can infer its likely behavior from its structure.

-

Structure: The molecule contains a polar ketone group, a tertiary amine, and an aromatic ring. The hydrochloride salt form introduces ionic character.

-

Expected Solubility: Due to the hydrochloride salt, it is expected to have appreciable solubility in polar protic solvents (like alcohols) where the salt can dissociate and the ions can be solvated. Solubility is expected to be lower in polar aprotic solvents and significantly lower in non-polar solvents.

A summary of its known properties is presented below.

| Property | Value | Source |

| Molecular Formula | C13H18ClNO | PubChem |

| Molecular Weight | 239.74 g/mol | PubChem |

| Appearance | White to off-white solid | Inferred from similar compounds |

| pKa (of the conjugate acid) | ~8.5 - 9.5 (Estimated) | Based on similar piperidine structures |

Strategic Selection of Organic Solvents

The choice of solvents should be deliberate, covering a range of polarities and hydrogen bonding capabilities to build a comprehensive solubility profile. The following table provides a representative list of solvents and their relevant properties.

| Solvent | Polarity Index (Snyder) | Dielectric Constant (20°C) | H-Bond Donor/Acceptor | Rationale for Inclusion |

| Methanol | 5.1 | 32.7 | Both | Polar protic, excellent for solvating ions. |

| Ethanol | 4.3 | 24.5 | Both | Common, less toxic polar protic solvent. |

| Isopropanol | 3.9 | 19.9 | Both | Less polar alcohol, explores effect of alkyl chain. |

| Acetonitrile | 5.8 | 37.5 | Acceptor | Polar aprotic, high dielectric constant. |

| Dichloromethane | 3.1 | 9.1 | Neither | Halogenated, moderately polar. |

| Toluene | 2.4 | 2.4 | Neither | Non-polar aromatic. |

| Hexane | 0.1 | 1.9 | Neither | Non-polar aliphatic, baseline for low solubility. |

Experimental Workflow: A Validated Protocol for Solubility Determination

The following protocol describes the isothermal equilibrium shake-flask method, a gold standard for solubility measurement due to its reliability and direct measurement of a saturated solution.

Workflow Overview

The entire process, from preparation to analysis, is designed to ensure that a true equilibrium is reached and that the measurement is accurate.

Physical and chemical properties of 1-Benzyl-4-methylpiperidin-3-one hydrochloride.

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-methylpiperidin-3-one hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. It is recognized primarily as a key intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases.[1][2] The structural integrity and purity of this precursor are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside recommended protocols for its analysis and handling, to support researchers in its effective utilization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthetic chemistry. While some experimental values are not widely published, the following table summarizes the key known and computed properties.

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| CAS Number | 1303968-15-1 | [3] |

| Molecular Formula | C₁₃H₁₈ClNO | [3] |

| Molecular Weight | 239.74 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Not available. Experimental determination is recommended. | |

| Boiling Point | Not available. | |

| Solubility | Sparingly soluble in water; Soluble in organic solvents.[4] Quantitative data is not readily available and should be determined experimentally for specific solvent systems. | [4] |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon).[1] | [1] |

Structural Elucidation

The molecular structure of this compound is characterized by a piperidinone ring substituted with a benzyl group at the nitrogen atom and a methyl group at the 4-position. The hydrochloride salt form enhances its stability and modifies its solubility profile.

Caption: 2D structure of this compound.

Spectroscopic Characterization

While specific spectra for this compound are often proprietary to chemical suppliers, this section outlines the expected spectral characteristics and provides a general methodology for acquiring and interpreting the data.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.5 ppm), a singlet for the benzylic methylene protons, and a series of multiplets for the piperidine ring protons, along with a doublet for the methyl group protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (typically downfield), aromatic carbons, the benzylic carbon, and the aliphatic carbons of the piperidine ring and the methyl group.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals. Assign the peaks to the corresponding protons and carbons based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1700-1730 cm⁻¹. Other significant peaks will include C-H stretching vibrations for the aromatic and aliphatic groups, and C-N stretching vibrations.

Experimental Protocol for FTIR Analysis:

-

Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak corresponding to the free base (C₁₃H₁₇NO) is expected.

Experimental Protocol for Mass Spectrometry Analysis:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Analysis: Acquire the mass spectrum and identify the molecular ion peak.

-

Fragmentation Analysis: Analyze the fragmentation pattern to confirm the structure of the molecule.

Analytical Methodologies

The purity of this compound is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the recommended technique for purity assessment and assay.

Purity Determination by HPLC

A reverse-phase HPLC method can be developed and validated for the routine analysis of this compound.

Illustrative HPLC Method Parameters:

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (to be determined by UV scan) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Method Validation: The developed HPLC method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[6][7]

Caption: General workflow for HPLC purity analysis.

Stability and Storage

Proper storage and handling are crucial to maintain the integrity of this compound.

Storage Conditions

It is recommended to store the compound in a tightly sealed container at 2-8°C, under an inert atmosphere such as nitrogen or argon, to prevent degradation from moisture and atmospheric components.[1]

Stability Profile

While specific stability studies for this compound are not widely published, piperidine derivatives can be susceptible to degradation under certain conditions. Forced degradation studies are recommended to understand its stability profile.

Forced Degradation Study Protocol:

Forced degradation studies should be conducted to assess the stability of the molecule under various stress conditions, including:[8]

-

Acidic Hydrolysis: Exposure to acidic conditions (e.g., 0.1 N HCl) at elevated temperatures.

-

Basic Hydrolysis: Exposure to basic conditions (e.g., 0.1 N NaOH) at elevated temperatures.

-

Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Exposure to dry heat.

-

Photolytic Degradation: Exposure to UV and visible light.

The degradation products should be analyzed by a stability-indicating HPLC method to identify and quantify any impurities formed.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. While a specific toxicology report for this compound is not available, data from analogous piperidine compounds suggest that it should be handled with care.[9][10]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn.[9]

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber) are essential.[9]

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn to prevent skin contact.[9]

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator may be necessary.[9]

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Avoid inhalation of dust and contact with skin and eyes.[9]

-

Wash hands thoroughly after handling.[9]

-

In case of a spill, contain the material and clean up using appropriate procedures and equipment.

Conclusion

This compound is a vital building block in modern pharmaceutical synthesis. This guide has synthesized the available technical information and provided a framework for its scientific evaluation and safe handling. While there are gaps in the publicly available experimental data, the methodologies outlined herein will enable researchers to characterize the compound comprehensively and utilize it effectively in their research and development endeavors.

References

- 1. 1-Benzyl-4-methyl-piperidin-3-one hydrochloride CAS#: 1303968-15-1 [m.chemicalbook.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. This compound | C13H18ClNO | CID 53407171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 1303968-15-1|this compound|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. ijper.org [ijper.org]

- 8. fishersci.com [fishersci.com]

- 9. Piperidine hydrochloride(6091-44-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

1-Benzyl-4-methylpiperidin-3-one hydrochloride as a Tofacitinib intermediate.

An In-depth Technical Guide: 1-Benzyl-4-methylpiperidin-3-one Hydrochloride as a Core Intermediate in Tofacitinib Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tofacitinib, a potent Janus kinase (JAK) inhibitor, represents a significant therapeutic advance in the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. The intricate molecular architecture of Tofacitinib necessitates a multi-step synthesis, where the strategic construction of its 3,4-disubstituted piperidine core is of paramount importance. This guide provides a detailed technical examination of a key intermediate in this process: this compound (CAS No: 1303968-15-1). We will explore its critical role, dissect established synthetic pathways, provide detailed experimental protocols, and discuss its downstream conversion to Tofacitinib, offering field-proven insights for professionals in drug development and process chemistry.

Introduction: The Strategic Importance of Tofacitinib and Its Intermediates

Tofacitinib (marketed as Xeljanz®) functions by inhibiting the JAK family of enzymes, thereby interfering with the signaling pathways of various pro-inflammatory cytokines central to the pathophysiology of autoimmune disorders.[1][2][3] Its chemical structure, (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile, can be deconstructed into two primary synthons: a pyrrolo[2,3-d]pyrimidine core and a chiral 3-amino-4-methylpiperidine headgroup.[2]

The synthesis of Active Pharmaceutical Ingredients (APIs) like Tofacitinib is a complex endeavor where the efficiency, purity, and scalability of each step are critical. The use of advanced, stable intermediates is a cornerstone of modern process chemistry, allowing for the modular construction of the final molecule. This compound serves as a foundational building block for the piperidine moiety.[4] The benzyl group acts as a robust protecting group for the piperidine nitrogen, which is stable through several reaction steps and can be reliably removed in a later stage via hydrogenolysis.[3] The ketone functionality at the 3-position is the reactive handle for subsequent introduction of the amine group, making this intermediate a strategic linchpin in the overall synthetic route.

Retrosynthetic Analysis of Tofacitinib

A logical retrosynthetic disconnection of Tofacitinib highlights the piperidine ring as a key structural component. The final cyanoacetylation step can be traced back to a secondary amine, which is formed by coupling the piperidine and pyrrolopyrimidine fragments. This piperidine fragment, in turn, originates from our key intermediate, 1-Benzyl-4-methylpiperidin-3-one.

Caption: Retrosynthetic pathway for Tofacitinib.

Core Synthesis of 1-Benzyl-4-methylpiperidin-3-one

The synthesis of this piperidone intermediate can be approached through several strategic routes, each with distinct advantages and challenges. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity profile.

Pathway I: Dieckmann Condensation

The Dieckmann condensation is a classic and powerful intramolecular reaction for forming 5- and 6-membered cyclic β-keto esters from diesters.[5][6] In the context of piperidone synthesis, this involves the cyclization of an aminodicarboxylate ester.

Mechanism & Rationale: The reaction is catalyzed by a strong base (e.g., sodium hydride, sodium ethoxide) which deprotonates the α-carbon of one ester group to form an enolate.[6][7] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group in an intramolecular fashion to form the six-membered ring. The subsequent loss of an alkoxide is rapid and drives the reaction.[7] Careful control of reaction conditions, such as high dilution, is often necessary to favor the intramolecular cyclization over intermolecular polymerization.[7] The work-up must be performed cautiously to avoid the reverse reaction (retro-Dieckmann).[7][8]

Pathway II: Oxidation of 1-Benzyl-4-methylpiperidin-3-ol

An alternative and frequently employed strategy involves the synthesis of the corresponding alcohol, 1-benzyl-4-methylpiperidin-3-ol, followed by its oxidation to the desired ketone.[9] This approach offers excellent control and often leads to high-purity products.

Mechanism & Rationale: The precursor alcohol can be synthesized from 1-benzylpiperidin-3-one via methylation. The subsequent oxidation is a critical step. A variety of modern oxidation reagents can be employed, such as a Parikh-Doering oxidation using a sulfur trioxide pyridine complex (SO₃·pyridine) in DMSO.[3][10] This method is advantageous as it proceeds under mild conditions, minimizing side reactions and simplifying purification. The choice of an N-benzyl protecting group is crucial here, as it is stable under these oxidative conditions.

Caption: Key synthetic routes to the target intermediate.

Formation of the Hydrochloride Salt

The free base of 1-Benzyl-4-methylpiperidin-3-one is typically an oil or low-melting solid.[10] Conversion to its hydrochloride salt is a standard practice in pharmaceutical chemistry to improve its physical properties. The salt is generally a stable, crystalline solid that is easier to handle, store, and purify.[11]

Protocol Rationale: The process involves dissolving the purified free base in a suitable organic solvent (e.g., ethyl acetate, isopropanol) and treating it with a solution of hydrogen chloride. The HCl can be introduced as a gas or, more commonly, as a solution in a solvent like ethanol or ether.[12] The salt precipitates from the solution and can be collected by filtration, washed, and dried, yielding a product with enhanced stability and handling characteristics.

Experimental Protocols and Data

The following protocol is a representative example based on the oxidation pathway, synthesized from literature procedures.[10]

Synthesis of 1-Benzyl-4-methylpiperidin-3-one

-

Reaction Setup: A suitable reaction vessel is charged with sulfur trioxide pyridine complex (SO₃·pyridine) (approx. 3.0 equivalents). Anhydrous dimethyl sulfoxide (DMSO) is added, and the mixture is stirred until a clear solution is obtained.

-

Addition of Starting Material: A solution of the starting alcohol, (3S,4R)-1-benzyl-4-methylpiperidin-3-ol tosylate salt (1.0 equivalent), and triethylamine (Et₃N) (approx. 4.0 equivalents) in DMSO is prepared.

-

Oxidation: The SO₃·pyridine solution is added dropwise to the alcohol solution, maintaining the internal temperature below 25°C using an ice bath. The reaction progress is monitored by HPLC or TLC until the starting material is consumed (typically 1-2 hours).

-

Work-up and Quench: The reaction is carefully quenched by the slow addition of water, ensuring the temperature remains below 20°C.[10] The pH is adjusted to ~10 with an aqueous ammonia solution.

-

Extraction: The aqueous mixture is extracted multiple times with an organic solvent such as toluene.[10]

-

Purification: The combined organic phases are washed with water, and the solvent is removed under reduced pressure to afford the crude 1-Benzyl-4-methylpiperidin-3-one as an oil or solution in the extraction solvent.[10]

Data Presentation

| Property | Value | Reference |

| Chemical Name | This compound | [11] |

| CAS Number | 1303968-15-1 | [4][11] |

| Molecular Formula | C₁₃H₁₈ClNO | [11] |

| Molecular Weight | 239.74 g/mol | [11] |

| Appearance | White to off-white powder/solid | [13] |

| Purity (Typical) | ≥98.0% | [13] |

| Storage | 2-8°C, Inert atmosphere | [11][14] |

Downstream Conversion to Tofacitinib

This compound is the direct precursor to the chiral amine necessary for the final Tofacitinib structure. The subsequent steps are critical for establishing the correct stereochemistry and coupling the molecular fragments.

-

Reductive Amination: The ketone is reacted with methylamine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form racemic cis-1-benzyl-N,4-dimethylpiperidin-3-amine. This step establishes the crucial cis relationship between the methyl group at C4 and the amino group at C3.[3]

-

Chiral Resolution: The racemic cis-amine is resolved to isolate the desired (3R, 4R)-enantiomer. This is a pivotal step, often accomplished by forming diastereomeric salts with a chiral acid, such as di-p-toluoyl-L-tartaric acid, followed by fractional crystallization.[1]

-

Coupling: The resolved (3R,4R)-amine is coupled with a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative via a nucleophilic aromatic substitution (SₙAr) reaction.[1][15]

-

Final Steps: The synthesis is completed by removing the protecting groups (e.g., debenzylation via catalytic hydrogenation) and performing N-acylation with a cyanoacetylating agent like ethyl cyanoacetate to install the final side chain, yielding Tofacitinib.[1][15]

Caption: Downstream workflow from intermediate to Tofacitinib.

Conclusion

This compound is a high-value, strategic intermediate whose efficient and high-purity synthesis is fundamental to the manufacturing of Tofacitinib. Understanding the nuances of its synthesis, whether through classical methods like the Dieckmann condensation or modern oxidative routes, allows for robust process development. The stability and handling properties afforded by the hydrochloride salt form further underscore its utility in a large-scale production environment. For scientists and researchers in the pharmaceutical industry, a mastery of the chemistry surrounding this key intermediate is essential for ensuring the reliable and cost-effective supply of the life-changing therapeutic, Tofacitinib.

References

- 1. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]

- 2. research.unl.pt [research.unl.pt]

- 3. jmnc.samipubco.com [jmnc.samipubco.com]

- 4. 1-Benzyl-4-methyl-piperidin-3-one hydrochloride | 1303968-15-1 [chemicalbook.com]

- 5. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Dieckmann Condensation [organic-chemistry.org]

- 7. tandfonline.com [tandfonline.com]

- 8. reddit.com [reddit.com]

- 9. 1-Benzyl-3-hydroxypiperidine-Qiyan [nxydchem.com]

- 10. 1-benzyl-4-methylpiperidin-3-one | 32018-96-5 [chemicalbook.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. nbinno.com [nbinno.com]

- 14. 1303968-15-1|this compound|BLD Pharm [bldpharm.com]

- 15. Synthesis of Tofacitinib [cjph.com.cn]

A Technical Guide to the Biological Activities of Substituted Piperidinones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidinone scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique structural and electronic properties allow for extensive substitution, creating a vast chemical space for the exploration of novel therapeutic agents. This guide provides an in-depth analysis of the diverse biological activities exhibited by substituted piperidinones, including their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. We delve into the structure-activity relationships that govern their potency and selectivity, present detailed experimental protocols for their synthesis and evaluation, and offer a forward-looking perspective on the future of piperidinone-based drug discovery.

Introduction: The Piperidinone Scaffold in Medicinal Chemistry

The piperidine ring is a fundamental building block in pharmaceutical sciences, present in a wide array of clinically approved drugs.[1] Piperidinones, the oxidized ketone analogs of piperidines, serve as crucial intermediates and possess significant biological activities in their own right.[2] These six-membered nitrogen-containing heterocycles offer a versatile and synthetically accessible framework that can be readily functionalized to modulate physicochemical properties and biological targets.[1][3] The presence of the ketone group introduces a site for hydrogen bonding and further chemical modification, while the nitrogen atom can be substituted to alter lipophilicity and target engagement. This chemical tractability has made substituted piperidinones a focal point of intensive research, leading to the discovery of compounds with a broad spectrum of pharmacological applications.[4]

A High-Level View of Piperidinone Drug Discovery

The pathway from initial synthesis to a potential lead compound is a multi-step, iterative process. The following workflow illustrates the key stages in the discovery and optimization of novel piperidinone-based therapeutic agents.

Caption: A generalized workflow for piperidinone-based drug discovery.

Major Biological Activities of Substituted Piperidinones

The structural versatility of the piperidinone scaffold has enabled its application across multiple therapeutic areas. The following sections detail the most significant and well-documented biological activities.

Anticancer Activity

Substituted piperidinones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[5][6] Their mechanisms of action are diverse and often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.

Mechanism of Action: Many anticancer piperidinones, particularly curcumin analogs, function by inducing oxidative stress through the generation of reactive oxygen species (ROS).[6] This surge in ROS can trigger the intrinsic apoptotic pathway. Additionally, certain derivatives have been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 while up-regulating pro-apoptotic proteins such as Bax, shifting the cellular balance towards programmed cell death.[5][7] The nuclear factor-kappa B (NF-κB) signaling pathway, which is constitutively active in many cancers and promotes inflammation and cell survival, is another key target.[8] Several 4-piperidone-based curcuminoids have demonstrated the ability to down-regulate tumor necrosis factor (TNF)-α-induced NF-κB activation.[8]

Caption: Simplified anticancer mechanism of certain piperidinones.

Selected Anticancer Piperidinone Derivatives and Activities:

| Compound Class | Substituents | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Reference |

| 3,5-Bis(benzylidene)-4-piperidone | 3,4,5-Trimethoxybenzylidene | 518A2 (Melanoma) | More potent than EF24 | [6] |

| 3,5-Bis(benzylidene)-4-piperidone | 3-Bromophenyl | HCT116 (Colon) | Potent growth inhibition | [6] |

| 3-Chloro-3-methyl-2,6-diaryl | Varied aryl groups | H929 (Myeloma) | Upregulation of p53 and Bax | [5] |

| Spirooxindolopyrrolidine-piperidinone | Complex spirocyclic | FaDu (Hypopharyngeal) | Cytotoxicity & Apoptosis | [9] |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Substituted piperidinones have demonstrated significant potential, with derivatives showing potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11]

Mechanism and Structure-Activity Relationship (SAR): The antimicrobial efficacy of piperidinones is often enhanced by specific substitutions. For instance, the introduction of a thiosemicarbazone moiety to the piperidin-4-one core has been shown to yield compounds with significant antibacterial and antifungal properties, in some cases comparable to standard drugs like ampicillin and terbinafine.[10] The presence of halogenated aromatic rings attached to the piperidinone scaffold also appears to be a key factor in boosting antimicrobial effects.[12][13] These modifications likely alter the compound's ability to penetrate microbial cell walls or interact with essential enzymes.

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases. Piperidinone derivatives, especially those based on the structure of curcumin, have been investigated as potent anti-inflammatory agents.[14][15]

Mechanism of Action: The anti-inflammatory effects of these compounds are largely attributed to their ability to suppress the production of pro-inflammatory mediators. They can inhibit key inflammatory pathways, such as those involving nuclear factor-κB (NF-κB), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[8][14] For example, certain diarylidene-N-methyl-4-piperidones have been shown to reduce the production of nitric oxide (NO) and decrease the expression of inflammatory markers in activated macrophage cells.[14][15] Some 2-piperidone derivatives can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in microglia, suggesting their potential in treating neuroinflammation.[16]

Neuroprotective and CNS Activities

The piperidinone scaffold is also being explored for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[16][17] The natural alkaloid piperine, which contains a piperidine ring, has demonstrated neuroprotective effects in various models of neurological disorders.[18][19]

Mechanism of Action: The neuroprotective effects of piperidinone-related compounds are multifaceted. They can inhibit the aggregation of β-amyloid peptides, a hallmark of Alzheimer's disease.[16] Additionally, their anti-inflammatory and antioxidant properties are crucial, as they can protect neurons from damage caused by inflammation and oxidative stress.[16][18] For instance, piperine has been shown to protect dopaminergic neurons in a mouse model of Parkinson's disease by reducing oxidative stress and microglial activation.[18] It can also exert neuroprotective effects by modulating intracellular calcium levels and reducing glutamate-induced excitotoxicity.[20][21]

Key Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis and biological evaluation of substituted piperidinones. These are intended as a guide and may require optimization based on the specific substrates and assays.

Protocol: Synthesis of 2,6-Diaryl-4-Piperidone via Mannich Reaction

This protocol describes a common method for synthesizing the piperidinone core.

Rationale: The Mannich reaction is a classic and efficient one-pot, three-component condensation reaction that is widely used for the synthesis of 4-piperidone derivatives.[10] It provides a straightforward route to creating the core heterocyclic structure with substitutions at the 2 and 6 positions.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve an appropriate ketone (e.g., ethyl methyl ketone, 1 equivalent), an aromatic aldehyde (e.g., benzaldehyde, 2 equivalents), and a nitrogen source (e.g., ammonium acetate, 1-1.5 equivalents) in a suitable solvent such as absolute ethanol.

-

Reaction Condition: Stir the mixture at room temperature or under reflux, monitoring the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Isolation: Upon completion, cool the reaction mixture. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure and cool the concentrate in an ice bath to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.

-

Recrystallization (Self-Validation): Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain a pure, crystalline solid. The purity can be confirmed by measuring the melting point and comparing it to literature values, as well as by spectroscopic analysis.

-

Characterization: Confirm the structure of the synthesized compound using analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay is a standard colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines.

Rationale: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial reductase enzymes that can cleave the tetrazolium salt MTT to form formazan, a purple-colored product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of a compound's cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test piperidinone compounds in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, typically DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Future Perspectives and Conclusion

The substituted piperidinone scaffold continues to be a highly valuable framework in medicinal chemistry. Its synthetic accessibility and the wide range of biological activities it can exhibit ensure its place in future drug discovery efforts. Future research will likely focus on:

-

Target-Specific Design: Moving beyond broad cytotoxicity or antimicrobial screening to the rational design of piperidinones that inhibit specific enzymes or protein-protein interactions implicated in disease.

-

Multi-Target Ligands: Developing single piperidinone molecules that can modulate multiple targets, which could be particularly effective for complex diseases like cancer and neurodegenerative disorders.[16]

-

Improving Pharmacokinetics: Optimizing the scaffold to enhance drug-like properties, including solubility, metabolic stability, and oral bioavailability, to translate potent in vitro hits into effective in vivo candidates.[22]

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajchem-a.com [ajchem-a.com]

- 5. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]